molecular formula C10H9FO4 B13537296 2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid

2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B13537296
M. Wt: 212.17 g/mol
InChI Key: MCFFIRIKDBXKLO-UHFFFAOYSA-N
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Description

2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluoro-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Diazotization: The amino group is then diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.

    Sandmeyer Reaction: The diazonium salt is subjected to a Sandmeyer reaction with copper(I) fluoride to introduce the fluoro group.

    Esterification: The carboxylic acid group is esterified using methanol and sulfuric acid to form the methoxycarbonyl group.

    Acylation: Finally, the ester is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenylacetic acid derivatives.

Scientific Research Applications

2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to interact with biological molecules, while the methoxycarbonyl group influences its solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
  • 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
  • 3-Fluoro-5-methoxycarbonylphenylboronic acid

Uniqueness

2-[2-Fluoro-3-(methoxycarbonyl)phenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluoro and methoxycarbonyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

2-(2-fluoro-3-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H9FO4/c1-15-10(14)7-4-2-3-6(9(7)11)5-8(12)13/h2-4H,5H2,1H3,(H,12,13)

InChI Key

MCFFIRIKDBXKLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)CC(=O)O

Origin of Product

United States

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